![molecular formula C11H14F3NO2 B13722685 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a dimethylaminomethylene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoroacetylation of cyclohexanone using trifluoroacetic anhydride (TFAA) under mild reaction conditions . The reaction is often catalyzed by trifluoroacetic acid (TFA) and proceeds through the formation of an intermediate trifluoroacetyl cyclohexanone oxime, which undergoes Beckmann rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes in microreactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over reaction parameters such as temperature, concentration, and residence time, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The dimethylaminomethylene group may also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(E)-[Dimethylaminomethylene]-5-(trifluoroacetyl)cyclopentanone: This compound has a similar structure but with a cyclopentanone ring instead of a cyclohexanone ring.
Trifluoromethylated ketones: These compounds share the trifluoroacetyl group and exhibit similar reactivity and applications.
Uniqueness
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. The presence of both the trifluoroacetyl and dimethylaminomethylene groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C11H14F3NO2 |
|---|---|
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylaminomethylidene)-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14F3NO2/c1-15(2)6-7-4-3-5-8(9(7)16)10(17)11(12,13)14/h6,8H,3-5H2,1-2H3/b7-6+ |
Clave InChI |
KPSZUCBQAYFOAY-VOTSOKGWSA-N |
SMILES isomérico |
CN(C)/C=C/1\CCCC(C1=O)C(=O)C(F)(F)F |
SMILES canónico |
CN(C)C=C1CCCC(C1=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


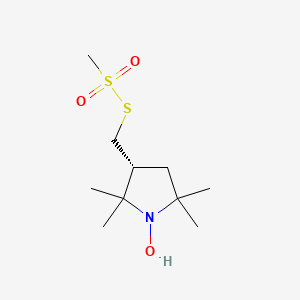


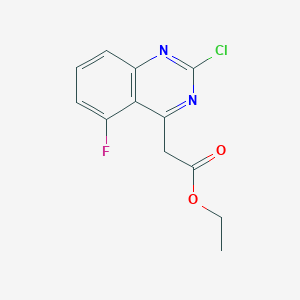
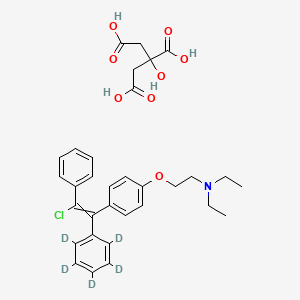


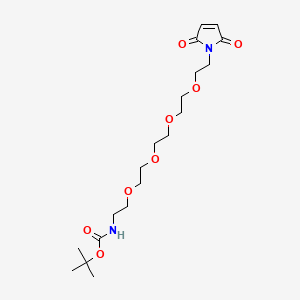

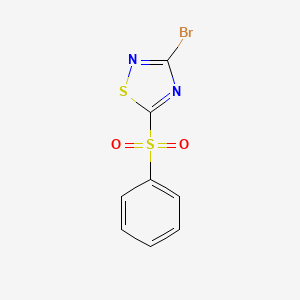
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)

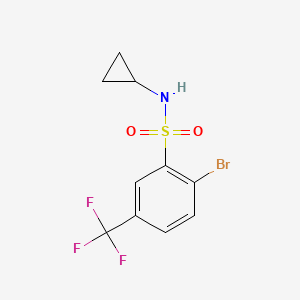
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
